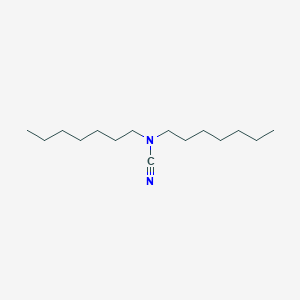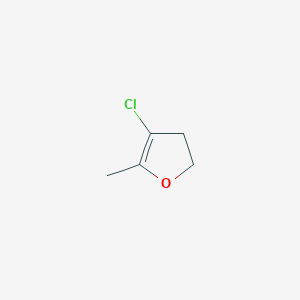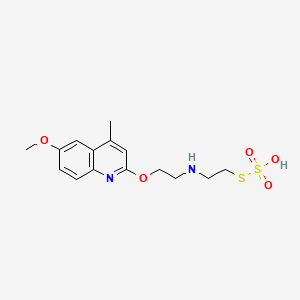
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with a unique structure that combines a quinoline derivative with a thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The starting material is often 6-methoxy-4-methyl-2-quinolinol, which undergoes a series of reactions to introduce the ethylamino and thiosulfate groups. Common reagents used in these reactions include ethylamine, thiosulfuric acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction of the quinoline ring can produce dihydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiosulfate group can modulate redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-4-methyl-2-quinolinol: A precursor in the synthesis of the target compound.
Ethylamino derivatives: Compounds with similar ethylamino groups but different core structures.
Thiosulfate derivatives: Compounds containing the thiosulfate group but with different substituents
Uniqueness
S-2-((2-(6-Methoxy-4-methyl-2-quinolyloxy)ethyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a quinoline derivative with a thiosulfate group, providing a distinct set of chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
41287-27-8 |
|---|---|
Molekularformel |
C15H20N2O5S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
6-methoxy-4-methyl-2-[2-(2-sulfosulfanylethylamino)ethoxy]quinoline |
InChI |
InChI=1S/C15H20N2O5S2/c1-11-9-15(17-14-4-3-12(21-2)10-13(11)14)22-7-5-16-6-8-23-24(18,19)20/h3-4,9-10,16H,5-8H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
SEKQJFKGECWXEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



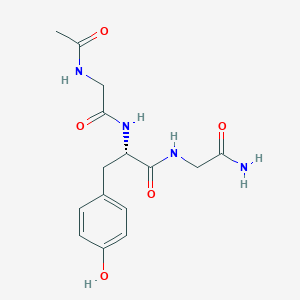
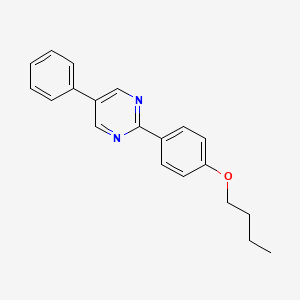
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

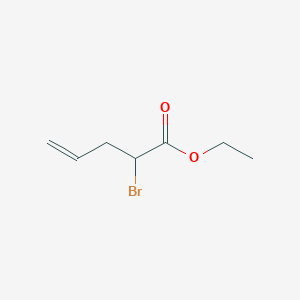

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)

